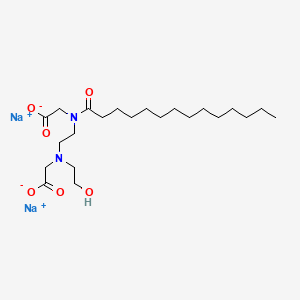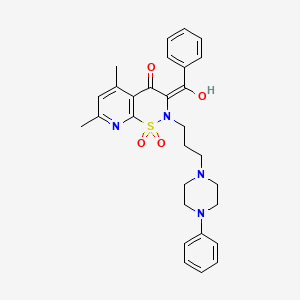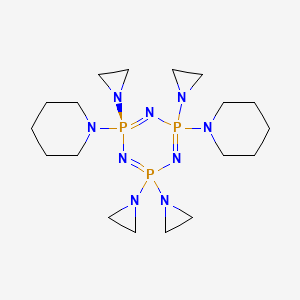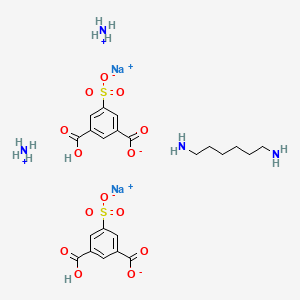
Benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso-, also known as Acifluorfen, is a chemical compound widely used in agricultural applications, particularly as a herbicide. This compound is known for its effectiveness in controlling broadleaf weeds and some grasses in various crops. Its unique chemical structure allows it to interact with specific biological pathways, making it a valuable tool in modern agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso- typically involves a multi-step process. One common method includes performing a salt-forming reaction in a crown-ether catalyst and a dimethylsulfoxide/toluene mixed solvent. This is followed by etherification with 3,4-dichlorobenzotrifluoride at temperatures ranging from 130-175°C. Finally, acidification of the etherate yields the desired product .
Industrial Production Methods
Industrial production of this compound often employs phase-transfer catalysis to enhance reaction rates and yields. The use of crown-ether catalysts and mixed solvents like dimethylsulfoxide and toluene helps in achieving high yields, often exceeding 96%. This method is advantageous due to its short reaction period, ease of product separation, and low environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso- has numerous scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its effects on plant physiology and its role as a herbicide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of Benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso- involves its interaction with specific enzymes and pathways in plants. It inhibits the enzyme protoporphyrinogen oxidase (PROTOX), leading to the accumulation of protoporphyrin IX (PPIX). This accumulation causes oxidative damage to cellular membranes, ultimately resulting in the death of the plant .
Comparison with Similar Compounds
Similar Compounds
Fluoroglycofen ethyl ester: Another herbicide with a similar structure and mode of action.
Fomesafen: A selective herbicide used in soybean crops.
Acifluorfen: A closely related compound with similar herbicidal properties.
Uniqueness
Benzoic acid, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitroso- stands out due to its high efficacy and selectivity in controlling a wide range of weeds. Its unique chemical structure allows for effective inhibition of the PROTOX enzyme, making it a valuable tool in modern agriculture .
Properties
CAS No. |
86823-16-7 |
|---|---|
Molecular Formula |
C14H7ClF3NO4 |
Molecular Weight |
345.66 g/mol |
IUPAC Name |
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrosobenzoic acid |
InChI |
InChI=1S/C14H7ClF3NO4/c15-10-5-7(14(16,17)18)1-4-12(10)23-8-2-3-11(19-22)9(6-8)13(20)21/h1-6H,(H,20,21) |
InChI Key |
GVZRWWIDUYMYAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)N=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one](/img/structure/B12714864.png)



![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714902.png)

![Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-YL)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12714913.png)


